2-(2-bromo-4-methylphenoxy)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(2-bromo-4-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a bromo-substituted phenoxy group and a chlorophenylmethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves the reaction of 2-bromo-4-methylphenol with chloroacetyl chloride to form 2-(2-bromo-4-methylphenoxy)acetyl chloride. This intermediate is then reacted with hydrazine hydrate to yield 2-(2-bromo-4-methylphenoxy)acetohydrazide. Finally, the condensation of this hydrazide with 2-chlorobenzaldehyde under acidic conditions produces the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
2-(2-bromo-4-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-bromo-4-methylphenoxy)acetic acid
- 2-(2-bromo-4-methylphenoxy)acetohydrazide
- 4-(2-bromo-4-methylphenoxy)butanoic acid
Uniqueness
Compared to similar compounds, 2-(2-bromo-4-methylphenoxy)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to its specific combination of bromo and chloro substituents, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H14BrClN2O2 |
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Molecular Weight |
381.6 g/mol |
IUPAC Name |
2-(2-bromo-4-methylphenoxy)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H14BrClN2O2/c1-11-6-7-15(13(17)8-11)22-10-16(21)20-19-9-12-4-2-3-5-14(12)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
InChI Key |
ZHFZLEOGZJOHEZ-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=CC=CC=C2Cl)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)NN=CC2=CC=CC=C2Cl)Br |
Origin of Product |
United States |
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